molecular formula C11H15Cl2N B15087384 2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride CAS No. 27160-30-1

2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride

Katalognummer: B15087384
CAS-Nummer: 27160-30-1
Molekulargewicht: 232.15 g/mol
InChI-Schlüssel: XICWDIADGJVYEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with 3,4-dihydroisoquinoline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The purification of the compound is typically achieved through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of isoquinoline derivatives with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This can result in cytotoxic effects, making it useful in the development of anticancer agents. The compound targets specific molecular pathways involved in cell division and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloroethylamine hydrochloride
  • Bis(2-chloroethyl)amine hydrochloride
  • Tris(2-chloroethyl) phosphate
  • Mustard gas (bis(2-chloroethyl) sulfide)

Uniqueness

2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride is unique due to its isoquinoline structure, which imparts specific chemical and biological properties. Unlike other chloroethyl compounds, it has a distinct mechanism of action and a broader range of applications in medicinal chemistry and organic synthesis .

Eigenschaften

CAS-Nummer

27160-30-1

Molekularformel

C11H15Cl2N

Molekulargewicht

232.15 g/mol

IUPAC-Name

2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride

InChI

InChI=1S/C11H14ClN.ClH/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13;/h1-4H,5-9H2;1H

InChI-Schlüssel

XICWDIADGJVYEU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC2=CC=CC=C21)CCCl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.